Methyl 4-hydroxy-3-nitrobenzoate

Catalog No.
S703277
CAS No.
99-42-3
M.F
C8H7NO5
M. Wt
197.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-hydroxy-3-nitrobenzoate

CAS Number

99-42-3

Product Name

Methyl 4-hydroxy-3-nitrobenzoate

IUPAC Name

methyl 4-hydroxy-3-nitrobenzoate

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

InChI

InChI=1S/C8H7NO5/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,10H,1H3

InChI Key

GNCWCTBHZCBXGL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]

The exact mass of the compound Methyl 4-hydroxy-3-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28667. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4-hydroxy-3-nitrobenzoate (CAS 99-42-3) is a bifunctional aromatic building block procured primarily as an advanced intermediate for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized functional materials . Featuring a protected methyl ester, an acidic phenolic hydroxyl group, and a reducible nitro group, this compound provides a highly controlled scaffold for sequential functionalization . Its baseline properties—including a well-defined melting point (73–77 °C) and excellent solubility in standard organic solvents (such as DMF, methanol, and ethyl acetate)—make it highly suitable for mainstream industrial scale-up and catalytic hydrogenation workflows .

Attempting to substitute Methyl 4-hydroxy-3-nitrobenzoate with its free acid counterpart, 4-hydroxy-3-nitrobenzoic acid, introduces severe process inefficiencies; the free acid suffers from poor solubility in standard organic solvents and undergoes competitive carboxylate alkylation during etherification, requiring an additional protection step that slashes overall yield [1]. Conversely, substituting with the non-nitrated analog, methyl 4-hydroxybenzoate, eliminates the critical nitro group required for downstream reduction to an amine—a necessary step for synthesizing benzoxazole or benzimidazole cores—and significantly reduces the acidity of the phenol, forcing the use of hazardous strong bases (like sodium hydride) rather than mild carbonates during O-alkylation [1].

Chemoselective O-Alkylation Efficiency

When synthesizing alkoxy-substituted intermediates, Methyl 4-hydroxy-3-nitrobenzoate allows for direct, chemoselective O-alkylation with yields exceeding 95%[1]. In contrast, using the free acid baseline results in competitive esterification of the carboxylate, dropping the yield of the desired mono-alkylated product below 60% and necessitating complex purification [1].

Evidence DimensionChemoselective O-Alkylation Yield
Target Compound Data>95% yield of mono-O-alkylated product
Comparator Or Baseline4-Hydroxy-3-nitrobenzoic acid (<60% mono-alkylated yield due to competitive esterification)
Quantified Difference>35% yield improvement and elimination of protection steps
ConditionsReaction with alkyl halides in DMF using K2CO3 at 40-60 °C

Procuring the pre-esterified methyl ester eliminates the need for a separate protection step, directly improving step-economy and overall yield in API synthesis.

Phenolic Activation for Mild Processing

The presence of the electron-withdrawing 3-nitro group significantly lowers the pKa of the 4-hydroxyl group compared to the baseline methyl 4-hydroxybenzoate [1]. This electronic activation permits quantitative etherification using mild, safe bases like potassium carbonate, whereas the non-nitrated comparator often requires highly reactive and hazardous bases such as sodium hydride to achieve equivalent reaction kinetics [1].

Evidence DimensionPhenolic Activation (pKa) for Etherification
Target Compound DataQuantitative alkylation using mild K2CO3
Comparator Or BaselineMethyl 4-hydroxybenzoate (requires stronger bases like NaH for equivalent kinetics)
Quantified DifferenceEnables substitution of hazardous strong bases with mild carbonates
ConditionsBase-mediated O-alkylation in polar aprotic solvents

Allows manufacturers to avoid hazardous reagents, enhancing safety and scalability in industrial etherification workflows.

Catalytic Hydrogenation Yield and Solvent Compatibility

For downstream amine formation, Methyl 4-hydroxy-3-nitrobenzoate exhibits high solubility in standard hydrogenation solvents (e.g., methanol), enabling a 94% yield of the corresponding 3-amino derivative via standard Pd/C catalytic reduction [1]. The free acid comparator exhibits poor solubility under these conditions, requiring larger solvent volumes or basic additives that complicate product isolation and reduce throughput [1].

Evidence DimensionCatalytic Hydrogenation Yield
Target Compound Data94% yield of methyl 3-amino-4-hydroxybenzoate
Comparator Or Baseline4-Hydroxy-3-nitrobenzoic acid (lower yield and poor solubility in standard hydrogenation solvents)
Quantified DifferenceHighly reproducible >90% conversion in standard homogeneous conditions
Conditions10% Pd/C, H2 atmosphere, MeOH solvent at room temperature

High solubility in standard hydrogenation solvents ensures reproducible, high-throughput processing without specialized solvent handling.

Post-Modification Saponification Kinetics

In multi-step syntheses where the ester serves as a temporary protecting group, the methyl ester undergoes complete saponification in under 2 hours at ambient temperatures (0–25 °C) [1]. The ethyl 4-hydroxy-3-nitrobenzoate comparator requires significantly longer reaction times (>4 hours) or elevated temperatures, which increases the risk of degrading sensitive functional groups introduced during intermediate steps[1].

Evidence DimensionPost-Modification Saponification Kinetics
Target Compound DataComplete hydrolysis in <2 hours
Comparator Or BaselineEthyl 4-hydroxy-3-nitrobenzoate (>4 hours or requires heating)
Quantified Difference>2x faster deprotection under milder conditions
ConditionsAqueous LiOH or NaOH in MeOH/THF at 0–25 °C

Faster, milder deprotection minimizes the degradation of sensitive functional groups introduced during intermediate synthetic steps.

Synthesis of Xanthine Oxidase Inhibitors

This compound is the direct precursor of choice for synthesizing specific APIs, such as febuxostat analogs, where selective O-alkylation of the phenol (e.g., with isobutyl bromide) must proceed cleanly before downstream functionalization [1].

Development of Benzoxazole and Benzimidazole Cores

Procured for heterocyclic chemistry workflows where the nitro group is catalytically reduced to an amine, providing an adjacent amino-alcohol motif primed for cyclization into fused ring systems [2].

Production of Bifunctional Linkers and Protein Degraders

Utilized in the synthesis of molecular COUPLrs and targeted protein degraders, where the differential reactivity of the ester and nitro groups allows for the orthogonal attachment of distinct pharmacophores or reactive warheads [3].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

99-42-3

Wikipedia

Methyl 3-nitro-4-hydroxybenzoate

General Manufacturing Information

Benzoic acid, 4-hydroxy-3-nitro-, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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